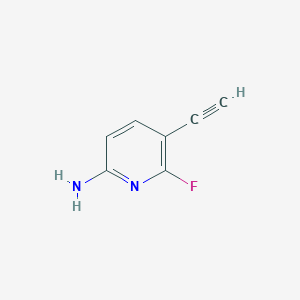
4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with a unique structure that includes an ethynyl group, a methyl group, and a carbaldehyde group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling and Vilsmeier-Haack reactions to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-ethynyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-ethynyl-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anticancer or antimicrobial properties.
Materials Science: It can be used in the synthesis of conjugated polymers and other materials with electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, while the aldehyde group can form Schiff bases with amines.
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethynyl group, which may reduce its potential for forming conjugated systems.
4-ethynyl-1H-pyrrole: Lacks the aldehyde group, which limits its ability to participate in certain types of reactions.
Uniqueness
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the ethynyl and aldehyde groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
2648957-80-4 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



